Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate is an organic compound that features a sulfanyl group attached to a phenyl ring, which is further substituted with a chloro and methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate typically involves a multi-step process. One common method includes the reaction of 3-chloro-4-methoxythiophenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the oxobutanoate moiety can be reduced to form alcohols.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the compound’s ability to undergo various chemical transformations allows it to modulate different biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-3-oxobutanoate: Lacks the sulfanyl and methoxy groups.
Ethyl 4-methoxyphenylacetate: Lacks the chloro and sulfanyl groups.
Ethyl 4-[(4-methoxyphenyl)sulfanyl]-3-oxobutanoate: Similar structure but without the chloro group.
Uniqueness
Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate is unique due to the presence of both chloro and methoxy groups on the phenyl ring, along with the sulfanyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
89818-38-2 |
---|---|
Molecular Formula |
C13H15ClO4S |
Molecular Weight |
302.77 g/mol |
IUPAC Name |
ethyl 4-(3-chloro-4-methoxyphenyl)sulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C13H15ClO4S/c1-3-18-13(16)6-9(15)8-19-10-4-5-12(17-2)11(14)7-10/h4-5,7H,3,6,8H2,1-2H3 |
InChI Key |
UQLYHCLUCFQZPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=CC(=C(C=C1)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.